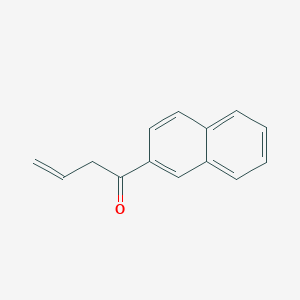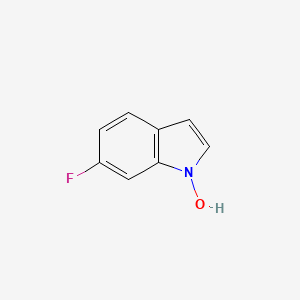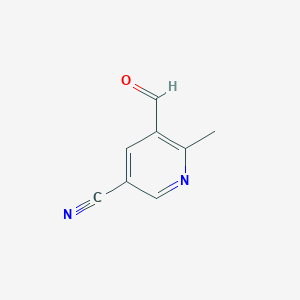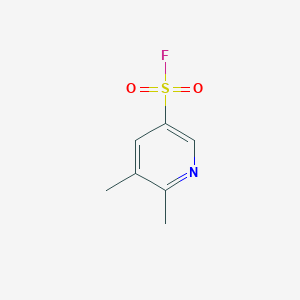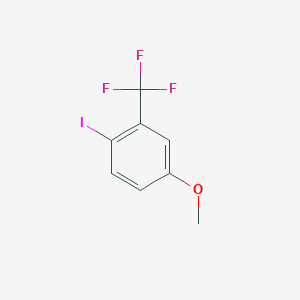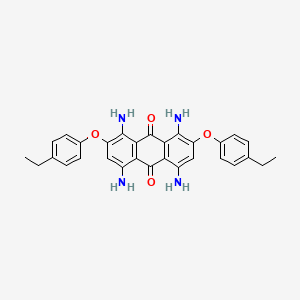
Sodium (2R)-2-(4-hydroxyphenoxy)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium®-2-(4-hydroxyphenoxy)propanoate is an organic compound that belongs to the class of phenoxypropanoates It is characterized by the presence of a hydroxyphenoxy group attached to a propanoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium®-2-(4-hydroxyphenoxy)propanoate typically involves the reaction of 4-hydroxyphenol with an appropriate propanoic acid derivative. One common method involves the esterification of 4-hydroxyphenol with 2-bromopropanoic acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions often include the use of a solvent such as acetonitrile and a catalyst like phosphoric acid .
Industrial Production Methods
Industrial production of Sodium®-2-(4-hydroxyphenoxy)propanoate may involve large-scale esterification processes using continuous flow reactors. These reactors allow for efficient mixing and reaction control, leading to higher yields and purity of the final product. The use of reverse-phase high-performance liquid chromatography (HPLC) can further purify the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium®-2-(4-hydroxyphenoxy)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.
Reduction: Formation of 4-hydroxyphenylpropanol.
Substitution: Formation of various substituted phenoxypropanoates.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Sodium®-2-(4-hydroxyphenoxy)propanoate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of polymers and resins .
Biology
In biological research, this compound is used to study enzyme-substrate interactions and as a model compound for understanding metabolic pathways involving phenolic compounds.
Medicine
Industry
Industrially, this compound is used in the production of specialty chemicals, including surfactants and emulsifiers. It is also employed in the formulation of certain types of coatings and adhesives .
Wirkmechanismus
The mechanism of action of Sodium®-2-(4-hydroxyphenoxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the phenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Hydroxyphenoxyacetic acid
- 4-Hydroxyphenoxybutanoic acid
- 4-Hydroxyphenoxypropionic acid
Uniqueness
Sodium®-2-(4-hydroxyphenoxy)propanoate is unique due to its specific structural features, such as the presence of a sodium ion and the ®-configuration of the propanoate group. These features confer distinct chemical and biological properties, making it suitable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
133647-88-8 |
|---|---|
Molekularformel |
C9H9NaO4 |
Molekulargewicht |
204.15 g/mol |
IUPAC-Name |
sodium;(2R)-2-(4-hydroxyphenoxy)propanoate |
InChI |
InChI=1S/C9H10O4.Na/c1-6(9(11)12)13-8-4-2-7(10)3-5-8;/h2-6,10H,1H3,(H,11,12);/q;+1/p-1/t6-;/m1./s1 |
InChI-Schlüssel |
WBSQFKXYQCXNGI-FYZOBXCZSA-M |
Isomerische SMILES |
C[C@H](C(=O)[O-])OC1=CC=C(C=C1)O.[Na+] |
Kanonische SMILES |
CC(C(=O)[O-])OC1=CC=C(C=C1)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


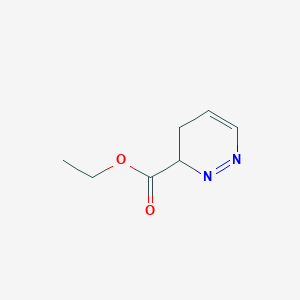

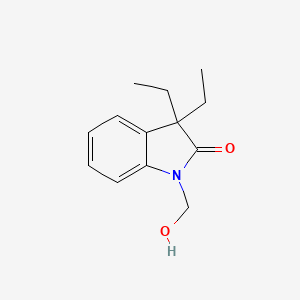

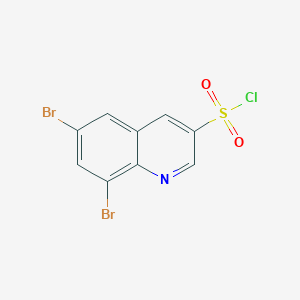
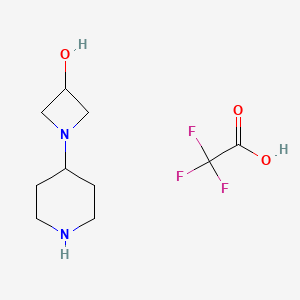
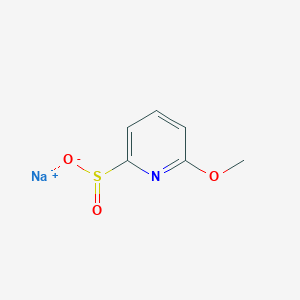
![7-Methyl-5H-oxazolo[3,2-c]pyrimidin-5-imine](/img/structure/B13123567.png)
